(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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Overview
Description
(E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dimethylphenyl group, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde, 4-isopropylbenzaldehyde, and a suitable nitrile source.
Condensation Reaction: The aldehydes undergo a condensation reaction with the nitrile source in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding α,β-unsaturated nitrile.
Amidation: The α,β-unsaturated nitrile is then subjected to an amidation reaction with an amine, such as 3,4-dimethylaniline, under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the aromatic rings play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-TERT-BUTYLPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity, reactivity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N2O/c1-14(2)18-8-6-17(7-9-18)12-19(13-22)21(24)23-20-10-5-15(3)16(4)11-20/h5-12,14H,1-4H3,(H,23,24)/b19-12+ |
InChI Key |
DXQPPBYFFBNIDJ-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N)C |
Origin of Product |
United States |
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